2-Methyl-3-(6-methylhept-5-EN-2-YL)cyclopent-2-EN-1-one
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Overview
Description
2-Methyl-3-(6-methylhept-5-en-2-yl)cyclopent-2-en-1-one is an organic compound with the molecular formula C15H24O and a molecular weight of 220.3505 . This compound is known for its unique structure, which includes a cyclopentene ring substituted with a methyl group and a 6-methylhept-5-en-2-yl side chain. It is a stereoisomer of bisabolone, a compound found in various essential oils .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methyl-3-(6-methylhept-5-en-2-yl)cyclopent-2-en-1-one typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of a suitable diene with a dienophile in the presence of a catalyst to form the cyclopentene ring. The reaction conditions often include elevated temperatures and the use of solvents such as toluene or dichloromethane .
Industrial Production Methods
Industrial production of this compound may involve more scalable methods, such as continuous flow synthesis, which allows for better control over reaction conditions and yields. The use of automated systems and advanced catalysts can further enhance the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions
2-Methyl-3-(6-methylhept-5-en-2-yl)cyclopent-2-en-1-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into alcohols or alkanes.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Reagents like halogens (Cl2, Br2) and nucleophiles (NH3, OH-) are commonly employed.
Major Products Formed
Oxidation: Ketones, carboxylic acids.
Reduction: Alcohols, alkanes.
Substitution: Halogenated compounds, amines.
Scientific Research Applications
2-Methyl-3-(6-methylhept-5-en-2-yl)cyclopent-2-en-1-one has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Investigated for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the production of fragrances, flavors, and other specialty chemicals.
Mechanism of Action
The mechanism of action of 2-Methyl-3-(6-methylhept-5-en-2-yl)cyclopent-2-en-1-one involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in inflammation, thereby exerting anti-inflammatory effects .
Comparison with Similar Compounds
Similar Compounds
- (S)-3-Methyl-6-(®-6-methylhept-5-en-2-yl)cyclohex-2-enone
- (6R,7R)-Bisabolone
- 1-Bisabolone
- epi-α-Bisabol-1-one
- Bisabolone (6S,7R)
- 6R,7R-Bisabolone
Uniqueness
2-Methyl-3-(6-methylhept-5-en-2-yl)cyclopent-2-en-1-one is unique due to its specific structural configuration and the presence of both a cyclopentene ring and a 6-methylhept-5-en-2-yl side chain. This unique structure contributes to its distinct chemical and biological properties, setting it apart from other similar compounds .
Properties
CAS No. |
89345-47-1 |
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Molecular Formula |
C14H22O |
Molecular Weight |
206.32 g/mol |
IUPAC Name |
2-methyl-3-(6-methylhept-5-en-2-yl)cyclopent-2-en-1-one |
InChI |
InChI=1S/C14H22O/c1-10(2)6-5-7-11(3)13-8-9-14(15)12(13)4/h6,11H,5,7-9H2,1-4H3 |
InChI Key |
VWPHTZHQYHWTSU-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(CCC1=O)C(C)CCC=C(C)C |
Origin of Product |
United States |
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